Cisatracurium

Description

This compound is a non-depolarising neuromuscular blocking agent of the benzylisoquinolinium class, available in its salt form, this compound besylate. This compound has an intermediate duration of action and is one of the most commonly used neuromuscular blocking agents in intensive care.. This compound acts on cholinergic receptors, blocking neuromuscular transmission. This action is antagonized by acetylcholinesterase inhibitors such as neostigmine. This compound is an R-cis-R-cis isomer of [atracurium] and has approximately 3 times its neuromuscular blocking potency. Compared to atracurium, this compound produces a lower degree of histamine release.

This compound is a Nondepolarizing Neuromuscular Blocker. The physiologic effect of this compound is by means of Neuromuscular Nondepolarizing Blockade.

This compound is a non-depolarizing skeletal muscle relaxant of the benzylisoquinolinium class, with skeletal muscle relaxing activity. This compound besylate acts as a competitive acetylcholine antagonist that binds to nicotinic receptors at the neuromuscular junction. This blocks neuromuscular transmission and causes neuromuscular relaxation.

See also: this compound Besylate (has salt form).

Propriétés

Key on ui mechanism of action |

Like other non-depolarising neuromuscular blocking agents, cisatracurium binds competitively to cholinergic receptors in motor end-plate neurons, blocking acetylcholine from accessing the receptors. Therefore, in the presence of cisatracurium, an end-plate potential cannot be developed. Ion channels remain closed, the cell does not depolarize, and an action potential is not transmitted. |

|---|---|

Numéro CAS |

96946-41-7 |

Formule moléculaire |

C53H72N2O12+2 |

Poids moléculaire |

929.1 g/mol |

Nom IUPAC |

5-[3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate |

InChI |

InChI=1S/C53H72N2O12/c1-54(22-18-38-32-48(62-7)50(64-9)34-40(38)42(54)28-36-14-16-44(58-3)46(30-36)60-5)24-20-52(56)66-26-12-11-13-27-67-53(57)21-25-55(2)23-19-39-33-49(63-8)51(65-10)35-41(39)43(55)29-37-15-17-45(59-4)47(31-37)61-6/h14-17,30-35,42-43H,11-13,18-29H2,1-10H3/q+2/t42-,43-,54-,55-/m1/s1 |

Clé InChI |

YXSLJKQTIDHPOT-LJCJQEJUSA-N |

SMILES |

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)C |

SMILES isomérique |

C[N@@+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N@+]4(CCC5=CC(=C(C=C5[C@H]4CC6=CC(=C(C=C6)OC)OC)OC)OC)C |

SMILES canonique |

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)C |

Autres numéros CAS |

96946-41-7 |

Synonymes |

51W89 cisatracurium cisatracurium besilate cisatracurium besylate Nimbex |

Origine du produit |

United States |

Foundational & Exploratory

Cisatracurium Besylate: A Comprehensive Technical Guide to its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cisatracurium besylate is a non-depolarizing neuromuscular blocking agent used clinically to facilitate tracheal intubation and to provide skeletal muscle relaxation during surgery or mechanical ventilation.[1] It is one of the ten stereoisomers of atracurium besylate and specifically is the (1R,1'R,2R,2'R)-diastereoisomer.[2] This technical guide provides an in-depth overview of the core chemical properties and structural features of this compound besylate, compiled to assist researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Properties

This compound besylate is a large, polar molecule. Its physicochemical properties are critical to its pharmacokinetic and pharmacodynamic profile, particularly its organ-independent elimination pathway.

Quantitative Chemical Data

The key chemical properties of this compound besylate are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₆₅H₈₂N₂O₁₈S₂ | [3][4][5] |

| Molecular Weight | 1243.50 g/mol | [3][5][6] |

| IUPAC Name | benzenesulfonate;5-[3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate | [3] |

| Melting Point | 90-93 °C | [7][8][9] |

| logP (1-octanol/water) | -2.12 | [6][9][10] |

| Appearance | White to off-white crystalline powder | [9] |

Solubility

This compound besylate exhibits varying solubility in different solvents, a crucial consideration for its formulation and analytical characterization.

| Solvent | Solubility |

| Water | Slightly soluble (1 mg/mL in H₂O) |

| Phosphate Buffered Saline (PBS, pH 7.2) | Approximately 10 mg/mL |

| Ethanol | Soluble (approximately 10 mg/mL) |

| Dimethyl sulfoxide (DMSO) | Soluble (approximately 30 mg/mL) |

| Dimethylformamide (DMF) | Soluble (approximately 30 mg/mL) |

| Chloroform | Soluble |

| Acetone | Soluble |

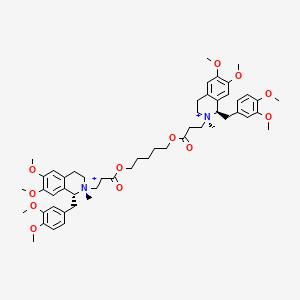

Chemical Structure

This compound is a symmetric bis-benzyltetrahydroisoquinolinium compound. The molecule possesses four chiral centers, leading to the existence of multiple stereoisomers. This compound besylate is the pure (1R,1'R,2R,2'R)-isomer.[2]

Caption: Chemical structure of this compound Besylate.

Experimental Protocols

Detailed experimental protocols for the determination of all chemical properties are extensive. This section outlines the general methodologies employed for key parameters.

Melting Point Determination

The melting point of this compound besylate is determined using the capillary method, a standard pharmacopeial technique.[11]

Methodology:

-

A small, finely powdered sample of this compound besylate is packed into a thin-walled capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus with a heating block or oil bath.

-

The sample is heated at a controlled, slow rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the substance first begins to melt (onset) and the temperature at which the last solid particle disappears (clear point) are recorded as the melting range.[11][12]

LogP Determination

The partition coefficient (logP) is a measure of a compound's lipophilicity and is determined by measuring its distribution between an aqueous and an immiscible organic phase.

Methodology (Shake-Flask Method):

-

A solution of this compound besylate is prepared in a biphasic system of 1-octanol and a suitable aqueous buffer (e.g., phosphate buffer at pH 7.4).

-

The mixture is shaken vigorously to allow for the partitioning of the analyte between the two phases until equilibrium is reached.

-

The two phases are separated by centrifugation.

-

The concentration of this compound besylate in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[13]

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.[13]

Chemical Reactivity and Degradation

The primary degradation pathway for this compound besylate under physiological conditions is Hofmann elimination. This is a chemical process, rather than an enzymatic one, and is dependent on pH and temperature.

Hofmann Elimination

Mechanism: Hofmann elimination is a beta-elimination reaction of quaternary ammonium salts that results in the formation of an alkene, a tertiary amine, and water. In the case of this compound, this non-enzymatic process leads to its breakdown into laudanosine and a monoquaternary acrylate metabolite.[3][6] This degradation pathway is advantageous as it is independent of hepatic or renal function, making the drug suitable for a wide range of patients.[6]

Caption: Hofmann Elimination Pathway of this compound.

Synthesis and Purification

The synthesis of this compound besylate is a multi-step process that requires careful control of stereochemistry to obtain the desired (1R,1'R,2R,2'R)-isomer.

General Synthetic Approach

A common synthetic route involves the following key steps:

-

Asymmetric Synthesis of Chiral Intermediates: The synthesis often starts from precursors that are resolved or asymmetrically synthesized to establish the correct stereochemistry at the chiral centers.

-

Coupling Reaction: The chiral isoquinolinium precursors are coupled with a linker molecule, typically a diacrylate derivative of 1,5-pentanediol.

-

Purification: The final product is purified to isolate the desired cis-cis isomer from other stereoisomers and impurities. This is often achieved through chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or through crystallization.[14]

Purification Protocol Highlight:

Purification of this compound besylate is a critical step to ensure the isomeric purity and safety of the final drug product.

-

Chromatography: Preparative HPLC on a silica gel column is a common method for separating the cis-cis isomer from the cis-trans and trans-trans isomers.[14]

-

Crystallization: Selective crystallization techniques can also be employed to isolate the desired isomer.[7] The choice of solvents is crucial for effective purification. Dichloromethane and methyl t-butyl ether are examples of solvents used for recrystallization.[15]

Conclusion

This technical guide has provided a detailed overview of the fundamental chemical properties and structural aspects of this compound besylate. The data and methodologies presented are essential for researchers and professionals involved in the development, formulation, and analysis of this important neuromuscular blocking agent. A thorough understanding of its chemical nature, particularly its unique degradation pathway, is fundamental to its safe and effective clinical use.

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound Besylate | C65H82N2O18S2 | CID 62886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pfizermedical.com [pfizermedical.com]

- 4. Clinical pharmacokinetics of this compound besilate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 6. This compound besilate - Wikipedia [en.wikipedia.org]

- 7. A kind of purification method of this compound besylate - Patent CN-113045493-A - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Novel Process For The Preparation Of this compound Besylate [quickcompany.in]

- 9. editor.fresenius-kabi.us [editor.fresenius-kabi.us]

- 10. researchgate.net [researchgate.net]

- 11. thinksrs.com [thinksrs.com]

- 12. chem.ucalgary.ca [chem.ucalgary.ca]

- 13. agilent.com [agilent.com]

- 14. thieme-connect.de [thieme-connect.de]

- 15. thieme-connect.com [thieme-connect.com]

In Vitro Degradation of Cisatracurium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro degradation pathways of cisatracurium, a non-depolarizing neuromuscular blocking agent. Understanding the stability and degradation of this compound is critical for the development of stable pharmaceutical formulations and for ensuring patient safety. This document details the core degradation mechanisms, presents quantitative stability data, and outlines experimental protocols for studying its degradation.

Core Degradation Pathways

The in vitro degradation of this compound is primarily governed by two distinct mechanisms: Hofmann elimination and ester hydrolysis. These pathways are crucial as they are largely independent of liver or kidney function, a key clinical feature of the drug.[1][2][3][4]

Hofmann Elimination

The principal pathway for this compound degradation is Hofmann elimination, a chemical process that occurs spontaneously at physiological pH and temperature.[1][2][4][5] This organ-independent degradation is the rate-limiting step in the overall elimination of the molecule.[6][7] The reaction involves the cleavage of the molecule to form two primary metabolites: laudanosine and a monoquaternary acrylate metabolite .[1][3][4][8][9] The rate of Hofmann elimination is significantly influenced by pH and temperature, with an increase in either factor accelerating the degradation process.[2][6][10][11]

Ester Hydrolysis

This compound also undergoes degradation via the hydrolysis of its ester functional groups.[2][9] This is generally considered a secondary degradation pathway.[5] Non-specific plasma esterases are responsible for the hydrolysis of the monoquaternary acrylate metabolite, which is formed during Hofmann elimination, into a monoquaternary alcohol metabolite (MQA) .[1][3][6][8] While ester hydrolysis is a key step in the formation of the MQA, its direct contribution to the overall elimination rate of the parent this compound molecule is considered negligible compared to Hofmann elimination.[7][12]

Below is a diagram illustrating the major in vitro degradation pathways of this compound.

References

- 1. This compound | C53H72N2O12+2 | CID 62887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound besilate - Wikipedia [en.wikipedia.org]

- 3. pfizermedical.com [pfizermedical.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. The in vitro degradation of this compound, the R, cis-R'-isomer of atracurium, in human and rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Does ester hydrolysis change the in vitro degradation rate of this compound and atracurium? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. veeprho.com [veeprho.com]

- 10. This compound degradation: Intravenous fluid warmer the culprit? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Temperature and this compound degradation: So what is new? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Formation Kinetics of Laudanosine from Cisatracurium

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cisatracurium, a non-depolarizing neuromuscular blocking agent, undergoes organ-independent degradation in the body, primarily through a chemical process known as Hofmann elimination, to form laudanosine and a monoquaternary acrylate.[1][2][3] While ester hydrolysis is another potential degradation pathway, studies have shown that Hofmann elimination is the rate-limiting step in the overall degradation of this compound.[4][5][6] The kinetics of laudanosine formation are significantly influenced by physiological factors such as pH and temperature.[3][7][8] This technical guide provides a comprehensive overview of the formation kinetics of laudanosine from this compound, detailing the degradation pathways, summarizing quantitative kinetic data, and outlining the experimental protocols used for their determination.

Degradation Pathways of this compound

The conversion of this compound to laudanosine is primarily governed by two distinct chemical reactions: Hofmann elimination and ester hydrolysis.

Hofmann Elimination

Hofmann elimination is a chemical process that occurs spontaneously at physiological pH and temperature.[2] This organ-independent pathway is the principal route for this compound degradation, accounting for approximately 77% of its overall elimination.[9][10] The reaction involves the cleavage of the bond between the central chain and the quaternary amine group, resulting in the formation of laudanosine and a monoquaternary acrylate.[2][11] The rate of Hofmann elimination is highly dependent on pH and temperature, with an increased rate observed at higher pH and temperature.[1][7]

Ester Hydrolysis

Ester hydrolysis, catalyzed by non-specific esterases in the plasma, represents a secondary pathway for this compound degradation.[12] This process involves the cleavage of the ester bonds within the central methyl chain of the this compound molecule, which also leads to the formation of laudanosine, along with a quaternary alcohol and a quaternary acid.[12] However, research indicates that ester hydrolysis plays a negligible role in the initial breakdown of this compound itself; instead, it is involved in the secondary degradation of the monoquaternary acrylate formed during Hofmann elimination.[4][5][6] Therefore, Hofmann elimination is considered the rate-limiting step in the formation of laudanosine from this compound.[4][5][6]

Quantitative Data on Laudanosine Formation Kinetics

The following tables summarize the key quantitative data on the kinetics of this compound degradation and laudanosine formation, compiled from various in vitro and in vivo studies.

Table 1: In Vitro Half-Life of this compound

| Medium | pH | Temperature (°C) | Half-Life (minutes) | Reference(s) |

| Sørenson's Phosphate Buffer | 7.4 | 37 | 34.1 ± 2.1 | [1][13] |

| Human Plasma | 7.4 | 37 | 29.2 ± 3.8 | [1][13] |

| Rat Plasma | 7.4 | 37 | 3.5 | [1][4] |

| Phosphate Buffer | 7.4 | 37 | 33.3 | [5] |

Table 2: Pharmacokinetic Parameters of this compound in Humans

| Parameter | Value | Unit | Patient Population | Reference(s) |

| Elimination Half-Life (t½) | 22 - 29 | minutes | Healthy Adults | [3][14] |

| Total Body Clearance (CL) | 4.5 - 5.7 | mL/min/kg | Healthy Adults | [3][15] |

| Volume of Distribution (Vd) | 145 | mL/kg | Healthy Adults | [3][15] |

| Hofmann Elimination Clearance | 4.00 ± 1.04 | mL/min/kg | Healthy Adult Surgical Patients | [4][9] |

| Organ Clearance | 1.20 ± 0.71 | mL/min/kg | Healthy Adult Surgical Patients | [4][9] |

| Renal Clearance | 0.85 ± 0.32 | mL/min/kg | Healthy Adult Surgical Patients | [4][9] |

Table 3: Influence of pH on this compound Degradation

| pH Range | Fold Increase in Degradation Rate | Medium | Reference(s) |

| 6.4 to 7.8 | 6.5 | Aqueous Buffer | [1] |

Table 4: Influence of Temperature on this compound Stability

| Temperature (°C) | Stability | Storage Conditions | Reference(s) |

| 2-8 | Recommended for preserving potency | Vials | [7][12] |

| 25 | ~5% loss of potency per month | Room Temperature | [7][12] |

| 23 | Substantial drug loss in admixtures | 0.1, 2, and 5 mg/mL in 5% dextrose or 0.9% sodium chloride injection | [16][17] |

| 4 | Stable for at least 30 days in admixtures | 0.1, 2, and 5 mg/mL in 5% dextrose or 0.9% sodium chloride injection | [16][17] |

| 38 | Significantly reduced neuromuscular blocking property | Warmed infusion line | [8] |

Experimental Protocols

The following sections detail the methodologies employed in the key experiments cited in this guide for studying the kinetics of laudanosine formation from this compound.

In Vitro Degradation Studies

Objective: To determine the rate of this compound degradation and laudanosine formation in various media (e.g., buffer solutions, plasma) under controlled conditions.

Materials:

-

This compound besylate standard

-

Buffer solutions (e.g., Sørenson's phosphate buffer, HEPES buffer) at various pH values[1][18]

-

Human and/or rat plasma[1]

-

Carboxylesterase and esterase inhibitors (for studying the role of ester hydrolysis)[5]

-

High-Performance Liquid Chromatography (HPLC) system with fluorescence or UV detection[1][18]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system[19]

Procedure:

-

Sample Preparation: Prepare stock solutions of this compound in an appropriate solvent. For degradation studies, incubate a known concentration of this compound in the chosen medium (buffer or plasma) maintained at a constant temperature (typically 37°C) and pH.[1][5]

-

Time-Course Analysis: At predetermined time intervals, withdraw aliquots of the incubation mixture.

-

Sample Quenching and Extraction: Stop the degradation reaction, typically by adding an acid or a solvent to precipitate proteins. Extract this compound and its metabolites (laudanosine, monoquaternary acrylate, etc.) from the sample matrix.

-

Analytical Quantification: Analyze the extracted samples using a validated HPLC or LC-MS/MS method to determine the concentrations of this compound and laudanosine.

-

HPLC Method: A common approach involves reversed-phase HPLC with a C18 column. The mobile phase often consists of a mixture of a buffer (e.g., potassium dihydrogen phosphate) and an organic solvent (e.g., methanol, acetonitrile) with UV detection at approximately 280 nm.[20] Fluorescence detection can also be used for enhanced sensitivity.[1]

-

LC-MS/MS Method: This method offers high selectivity and sensitivity. It typically involves reversed-phase liquid chromatography coupled with a mass spectrometer operating in multiple reaction monitoring (MRM) mode to specifically detect and quantify this compound and laudanosine.[19]

-

-

Data Analysis: Plot the concentration of this compound versus time and fit the data to an appropriate kinetic model (e.g., first-order decay) to determine the degradation rate constant and half-life.

Pharmacokinetic Studies in Humans

Objective: To determine the in vivo pharmacokinetic parameters of this compound and the formation of laudanosine in human subjects.

Materials:

-

Sterile injectable this compound besylate solution

-

Blood collection tubes containing an appropriate anticoagulant

-

Centrifuge

-

HPLC or LC-MS/MS system for sample analysis

Procedure:

-

Study Design: Conduct an open-label, single-dose study in healthy volunteers or a specific patient population.[14]

-

Drug Administration: Administer a single intravenous bolus dose of this compound besylate over a short period (e.g., 5-10 seconds).[14]

-

Blood Sampling: Collect venous blood samples at predetermined time points after drug administration.

-

Plasma Separation: Centrifuge the blood samples to separate the plasma.

-

Sample Storage and Analysis: Store the plasma samples at a low temperature (e.g., -70°C) until analysis. Thaw the samples and analyze for this compound and laudanosine concentrations using a validated HPLC or LC-MS/MS method as described in the in vitro protocol.

-

Pharmacokinetic Analysis: Use pharmacokinetic modeling software to fit the plasma concentration-time data to a compartmental model (e.g., two-compartment model) to estimate parameters such as clearance, volume of distribution, and elimination half-life.[15]

Visualizations

The following diagrams illustrate the key pathways and workflows related to the formation of laudanosine from this compound.

Caption: Degradation Pathways of this compound.

References

- 1. The in vitro degradation of this compound, the R, cis-R'-isomer of atracurium, in human and rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. Does ester hydrolysis change the in vitro degradation rate of this compound and atracurium? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Temperature and this compound degradation: So what is new? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound degradation: Intravenous fluid warmer the culprit? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Importance of the organ-independent elimination of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. pfizermedical.com [pfizermedical.com]

- 16. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 17. Stability of this compound besylate in vials, syringes, and infusion admixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. In vitro degradation of atracurium and this compound at pH 7.4 and 37 degrees C depends on the composition of the incubating solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Simultaneous determination of atracurium and its metabolite laudanosine in post-mortem fluids by liquid chromatography/multiple-stage mass spectrometry on an ion trap - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Cisatracurium's Antagonism of Nicotinic Acetylcholine Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cisatracurium is a non-depolarizing neuromuscular blocking agent that elicits muscle relaxation by acting as a competitive antagonist at nicotinic acetylcholine receptors (nAChRs) located at the neuromuscular junction. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its interaction with nAChRs. It includes a compilation of quantitative data on its binding affinity and potency, detailed methodologies of key experimental protocols used for its characterization, and visual representations of its mechanism and relevant experimental workflows.

Introduction

This compound besylate is a benzylisoquinolinium compound and one of the ten stereoisomers of atracurium. It is approximately three times more potent than atracurium as a neuromuscular blocking agent. Its clinical utility lies in its intermediate duration of action and its unique metabolism through Hofmann elimination, a pH and temperature-dependent chemical process, making it a suitable agent for patients with renal or hepatic impairment. This document will explore the molecular interactions and functional consequences of this compound's binding to nAChRs.

Mechanism of Action at the Nicotinic Acetylcholine Receptor

This compound functions as a competitive antagonist at the nAChR, primarily at the neuromuscular junction. The mechanism involves the following key steps:

-

Binding to the nAChR: this compound binds to the same recognition sites on the nAChR as the endogenous agonist, acetylcholine (ACh). These receptors are ligand-gated ion channels crucial for transmitting nerve impulses to muscle fibers.

-

Competitive Inhibition: By occupying the ACh binding sites, this compound prevents ACh from binding and activating the receptor. This is a reversible process, and the extent of blockade is dependent on the relative concentrations of this compound and ACh at the synaptic cleft.

-

Prevention of Depolarization: The binding of this compound does not induce the conformational change in the nAChR necessary to open its ion channel. Consequently, the influx of sodium ions that normally follows ACh binding is prevented.

-

Inhibition of Muscle Contraction: Without the influx of sodium ions, the muscle end-plate does not depolarize, and an action potential is not generated. This leads to the inhibition of muscle contraction and results in skeletal muscle relaxation.

The antagonistic action of this compound can be overcome by increasing the concentration of ACh in the synaptic cleft, for example, through the administration of acetylcholinesterase inhibitors like neostigmine.

Signaling Pathway at the Neuromuscular Junction

The following diagram illustrates the normal signaling cascade at the neuromuscular junction and the point of intervention by this compound.

Quantitative Pharmacological Data

The potency and binding affinity of this compound have been characterized through various in vitro and in vivo studies. The following tables summarize key quantitative data.

| Parameter | Value | Receptor/System | Reference(s) |

| IC₅₀ | 54 ± 2 nM | Adult Nicotinic Acetylcholine Receptor | |

| 115 ± 4 nM | Embryonic Nicotinic Acetylcholine Receptor | ||

| ED₉₅ | ~50 µg/kg | Human (in vivo) | |

| Association Rate (k_on) | 1.8 ± 0.3 x 10⁸ M⁻¹s⁻¹ | Adult Nicotinic Acetylcholine Receptor | |

| 3.4 ± 0.4 x 10⁸ M⁻¹s⁻¹ | Embryonic Nicotinic Acetylcholine Receptor | ||

| Dissociation Rate (k_off) | 13 ± 5 s⁻¹ | Adult Nicotinic Acetylcholine Receptor | |

| 34 ± 6 s⁻¹ | Embryonic Nicotinic Acetylcholine Receptor | ||

| Potency vs. Atracurium | ~3 times more potent | Human (in vivo) |

Detailed Experimental Protocols

The characterization of this compound's mechanism of action relies on several key experimental techniques. Detailed methodologies for these are outlined below.

Radioligand Binding Assay (Competitive Inhibition)

This assay is used to determine the binding affinity (Ki) of this compound for nAChRs.

Objective: To measure the ability of unlabeled this compound to displace a radiolabeled ligand with a known affinity for the nAChR.

Materials:

-

Receptor Source: Membrane preparations from tissues or cell lines expressing the nAChR subtype of interest (e.g., HEK293 cells transfected with nAChR subunits).

-

Radioligand: A high-affinity nAChR ligand labeled with a radioisotope (e.g., [³H]-epibatidine).

-

Test Compound: this compound besylate.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold assay buffer.

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in the assay buffer.

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Receptor preparation, radioligand, and assay buffer.

-

Non-specific Binding: Receptor preparation, radioligand, and a high concentration of a non-labeled, high-affinity nAChR ligand (e.g., nicotine) to saturate the receptors.

-

Competition: Receptor preparation, radioligand, and varying concentrations of this compound.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the receptor-bound radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding as a function of the logarithm of the this compound concentration to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific binding) from the curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Patch-Clamp Electrophysiology (Whole-Cell Voltage Clamp)

This technique allows for the direct measurement of ion flow through nAChRs and the effect of this compound on this current.

Objective: To measure the inhibitory effect of this compound on agonist-induced currents in cells expressing nAChRs.

Materials:

-

Cells expressing the nAChR of interest.

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

-

Borosilicate glass capillaries for pulling micropipettes.

-

Internal (pipette) solution (e.g., containing K-gluconate, KCl, MgCl₂, EGTA, HEPES, ATP, GTP).

-

External (bath) solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES, glucose).

-

nAChR agonist (e.g., acetylcholine).

-

This compound.

Procedure:

-

Pipette Preparation: Pull a borosilicate glass capillary to create a micropipette with a tip resistance of 2-5 MΩ when filled with the internal solution.

-

Cell Preparation: Plate the cells on a coverslip in a recording chamber mounted on the microscope of the patch-clamp rig.

-

Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell's interior.

-

Voltage Clamp: Clamp the cell membrane potential at a holding potential (e.g., -60 mV).

-

Agonist Application: Perfuse the cell with the external solution containing a known concentration of the nAChR agonist. This will elicit an inward current.

-

Antagonist Application: After a washout period, pre-incubate the cell with a specific concentration of this compound for a set duration, and then co-apply the agonist and this compound.

-

Data Recording: Record the current responses in the absence and presence of this compound.

-

Data Analysis:

-

Measure the peak amplitude of the agonist-induced current in the absence and presence of different concentrations of this compound.

-

Plot the percentage of inhibition of the current as a function of the this compound concentration to determine the IC₅₀.

-

For a more detailed analysis of competitive antagonism, perform a Schild analysis by generating agonist dose-response curves in the presence of several fixed concentrations of this compound.

-

The Pharmacokinetics of Cisatracurium: An In-Depth Technical Guide for Animal Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of cisatracurium in various animal models. The information presented herein is intended to support preclinical research and drug development efforts by offering a consolidated resource on the absorption, distribution, metabolism, and excretion of this non-depolarizing neuromuscular blocking agent.

Introduction

This compound, a stereoisomer of atracurium, is a widely used neuromuscular blocking agent in clinical practice. Its primary mechanism of elimination, Hofmann elimination, is a pH and temperature-dependent chemical process that is independent of organ function, making it a subject of significant interest in pharmacokinetic studies. Understanding its behavior in animal models is crucial for translational research and predicting its effects in humans. This guide summarizes key pharmacokinetic parameters, details experimental methodologies, and provides visual representations of metabolic pathways and experimental workflows.

Pharmacokinetic Parameters in Animal Models

Table 1: Pharmacokinetics of this compound in Dogs

| Parameter | Value | Reference |

| Clearance (CL) | 6.12 ± 1.69 mL/min/kg (Organ Clearance) | [1] |

| Volume of Distribution (Vd) | 212 or 184 mL/kg | [1] |

| Elimination Half-life (t½) | 16.4 ± 2.7 min | [1] |

Table 2: Pharmacokinetics of Atracurium in Cats

| Parameter | Value | Reference |

| Elimination Half-life (t½) | ~20 min | [2] |

Note: Specific in vivo pharmacokinetic data (CL, Vd, t½) for this compound in rats, rabbits, and monkeys could not be retrieved from the available search results. In vitro studies in rat plasma show that this compound is rapidly hydrolyzed by carboxylesterases, with a half-life of only 3.5 minutes. This is in contrast to human plasma where Hofmann elimination is the rate-limiting step.

Metabolism of this compound: Hofmann Elimination

The primary route of metabolism for this compound is Hofmann elimination, a chemical process that occurs at physiological pH and temperature, leading to the formation of laudanosine and a monoquaternary acrylate metabolite.[3][4][5] This pathway is independent of hepatic or renal function.[2][6] The monoquaternary acrylate is subsequently hydrolyzed by non-specific esterases to a monoquaternary alcohol.

References

- 1. Studies on the pharmacokinetics of this compound in anesthetized dogs: in vitro-in vivo correlations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolic studies in the cat with atracurium: a neuromuscular blocking agent designed for non-enzymic inactivation at physiological pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neuromuscular Blocking Agents for Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 4. Atracurium besilate - Wikipedia [en.wikipedia.org]

- 5. Clinical pharmacokinetics of this compound besilate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Metabolism and pharmacokinetics of atracurium] - PubMed [pubmed.ncbi.nlm.nih.gov]

Spontaneous Degradation of Cisatracurium in Physiological Buffer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cisatracurium besylate, a non-depolarizing neuromuscular blocking agent, is a stereoisomer of atracurium.[1][2] Its clinical efficacy and safety profile are intrinsically linked to its unique, organ-independent degradation pathway.[1][3] This technical guide provides an in-depth exploration of the spontaneous degradation of this compound in physiological buffer, focusing on the core chemical processes, degradation kinetics, and analytical methodologies for its assessment.

The primary mechanism of this compound elimination is Hofmann elimination, a chemical process that occurs spontaneously at physiological pH and temperature.[1][4] This degradation is largely independent of patient organ function, leading to a more predictable clinical effect.[1][3] A secondary, less significant degradation pathway is ester hydrolysis.[1][5] Understanding these degradation pathways is crucial for the development of stable formulations and for ensuring predictable clinical outcomes.

Core Degradation Pathways

The degradation of this compound in a physiological environment is governed by two main chemical reactions: Hofmann elimination and ester hydrolysis.

Hofmann Elimination: This is the principal degradation pathway for this compound.[1][4] It is a chemical process that occurs at physiological pH and temperature, independent of enzymatic activity.[1][6] The reaction involves the elimination of a proton from the beta-carbon relative to the quaternary ammonium center, leading to the formation of laudanosine and a monoquaternary acrylate.[1][6] Hofmann elimination is the rate-limiting step in the overall degradation of this compound.[5][7]

Ester Hydrolysis: this compound also contains two ester functional groups that can undergo hydrolysis.[6] However, studies have shown that ester hydrolysis is a secondary degradation step, primarily involving the monoacrylate product formed from Hofmann elimination.[5][8] This subsequent hydrolysis leads to the formation of a monoquaternary alcohol.[6][8] The contribution of direct ester hydrolysis to the elimination of the parent this compound molecule is considered negligible compared to Hofmann elimination.[5][7]

Quantitative Degradation Data

The rate of this compound degradation is highly dependent on pH and temperature. The following tables summarize key quantitative data on the degradation of this compound under physiological conditions.

| Parameter | Value | Conditions | Reference |

| Half-life | 22 to 29 minutes | In healthy surgical patients | [3] |

| ~34.1 ± 2.1 minutes | In Sørenson's phosphate buffer, pH 7.4 | [8] | |

| 29.2 ± 3.8 minutes | In human plasma, pH 7.4 | [8] | |

| Clearance | 4.5 to 5.7 mL/min/kg | In healthy surgical patients | [3] |

| Primary Elimination Pathway | Hofmann Elimination | Physiological pH and temperature | [1][3][4] |

| Contribution of Hofmann Elimination | ~77% of overall elimination | In vivo | [9] |

Table 1: Pharmacokinetic and Degradation Parameters of this compound.

| pH | Effect on Degradation Rate | Reference |

| 6.4 to 7.8 | 6.5-fold increase | [8] |

Table 2: Effect of pH on this compound Degradation Rate.

Experimental Protocols

The following protocols outline the methodologies for studying the spontaneous degradation of this compound in a physiological buffer.

In Vitro Degradation Study in Physiological Buffer

Objective: To determine the rate of spontaneous degradation of this compound at physiological pH and temperature.

Materials:

-

This compound besylate stock solution

-

Sørensen's phosphate buffer (or other suitable physiological buffer, e.g., HEPES)[8][10]

-

pH meter

-

Water bath or incubator set to 37°C

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

Acidifying agent (e.g., 1 M H₂SO₄)[11]

Procedure:

-

Buffer Preparation: Prepare a physiological buffer (e.g., Sørensen's phosphate buffer) and adjust the pH to 7.4 using a pH meter.[8]

-

Incubation: Pre-warm the buffer to 37°C in a water bath or incubator.[11]

-

Sample Preparation: Add a known concentration of this compound stock solution to the pre-warmed buffer to achieve the desired final concentration.

-

Time-point Sampling: At specified time intervals (e.g., 0, 10, 20, 30, 60, 90, 120, 180, and 240 minutes), withdraw aliquots of the incubation mixture.[11]

-

Reaction Quenching: Immediately stop the degradation reaction in the withdrawn aliquots by acidifying them with a small volume of a suitable acid (e.g., 10 µL of 1 M H₂SO₄ per 0.5 mL aliquot).[11]

-

Sample Storage: Store the acidified samples at -20°C until HPLC analysis.[11]

-

HPLC Analysis: Analyze the samples using a validated HPLC method to determine the concentrations of this compound and its degradation products (e.g., laudanosine).

HPLC Analysis Method

Objective: To separate and quantify this compound and its primary degradation product, laudanosine.

Instrumentation:

-

HPLC system equipped with a pump, autosampler, and a suitable detector (UV or fluorescence).[8][11]

-

C18 analytical column (e.g., 5 µm Hypersil C18, 125x4 mm).[11]

Chromatographic Conditions (Example):

-

Mobile Phase: A mixture of acetonitrile, sodium sulfate in sulfuric acid, and methanol (e.g., 30% acetonitrile, 60% Na₂SO₄ 24 mmol/L in H₂SO₄ 5 mmol/L, and 10% methanol).[11]

-

Flow Rate: 0.6 mL/min.[11]

-

Detection:

-

Injection Volume: 20 µL.[12]

Data Analysis:

-

Construct a calibration curve using standard solutions of this compound and laudanosine.

-

Determine the concentration of each compound in the samples by comparing their peak areas to the calibration curve.

-

Calculate the degradation rate and half-life of this compound.

Visualizations

The following diagrams illustrate the degradation pathway of this compound and the experimental workflow for its analysis.

Caption: Primary degradation pathways of this compound.

Caption: Experimental workflow for in vitro degradation study.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound besilate - Wikipedia [en.wikipedia.org]

- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Does ester hydrolysis change the in vitro degradation rate of this compound and atracurium? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | C53H72N2O12+2 | CID 62887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The in vitro degradation of this compound, the R, cis-R'-isomer of atracurium, in human and rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Clinical pharmacokinetics of this compound besilate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vitro degradation of atracurium and this compound at pH 7.4 and 37 degrees C depends on the composition of the incubating solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. benchchem.com [benchchem.com]

- 13. HPLC determination of this compound besylate and propofol mixtures with LC-MS identification of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

Cisatracurium's Binding Affinity for Cholinergic Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cisatracurium besylate is a non-depolarizing neuromuscular blocking agent of the benzylisoquinolinium class, widely used in clinical practice to induce skeletal muscle relaxation during surgery and intensive care.[1] Its primary mechanism of action involves the competitive antagonism of acetylcholine (ACh) at the nicotinic cholinergic receptors (nAChRs) located on the motor end-plate of the neuromuscular junction.[2][3] This guide provides an in-depth technical overview of this compound's binding affinity for various cholinergic receptors, details of experimental protocols for its characterization, and a summary of the associated signaling pathways.

Core Mechanism of Action

This compound is the R-cis, R'-cis isomer of atracurium and is approximately three to four times more potent than its parent compound.[3][4] It competitively binds to the nicotinic acetylcholine receptors at the neuromuscular junction, thereby preventing the binding of acetylcholine and subsequent depolarization of the muscle fiber membrane.[5][6] This blockade of neuromuscular transmission results in muscle relaxation. Unlike depolarizing agents, this compound does not elicit initial muscle fasciculations. The effects of this compound can be reversed by acetylcholinesterase inhibitors, such as neostigmine, which increase the concentration of acetylcholine in the synaptic cleft.[2]

Quantitative Binding Affinity Data

The binding affinity of this compound has been primarily characterized at the nicotinic acetylcholine receptors of the neuromuscular junction. Data on its affinity for various neuronal nicotinic and muscarinic acetylcholine receptor subtypes is less abundant in publicly available literature.

| Receptor Type | Subtype | Parameter | Value | Species/System | Reference |

| Nicotinic AChR | Adult Muscle-type | IC50 | 54 ± 2 nM | Mouse | [7] |

| Nicotinic AChR | Embryonic Muscle-type | IC50 | 115 ± 4 nM | Mouse | [7] |

| Nicotinic AChR | Adult Muscle-type | Lαε/Lαδ Ratio | 0.22 (0.14-0.34) | Mouse | [8] |

| Muscarinic AChR | M1, M2 | - | This compound's effect on tetanic fade is attenuated by M1 and M2 receptor blockers, suggesting a presynaptic interaction. | Rat | [9] |

| Muscarinic AChR | M2, M3 | - | Atracurium (parent compound) shows affinity for M2 and M3 receptors. | Guinea Pig | [10][11] |

Signaling Pathways

The interaction of this compound with cholinergic receptors primarily involves the blockade of the normal signaling cascades initiated by acetylcholine.

Nicotinic Acetylcholine Receptor (Muscle-Type) Signaling

At the neuromuscular junction, the binding of acetylcholine to the α-subunits of the nicotinic receptor triggers a conformational change, opening the ion channel. This allows for the influx of sodium ions (Na+) and a smaller efflux of potassium ions (K+), leading to depolarization of the motor endplate and subsequent muscle contraction. This compound, as a competitive antagonist, prevents this channel opening.

Muscarinic Acetylcholine Receptor Signaling (Presynaptic Modulation)

While the primary action of this compound is at the postsynaptic nicotinic receptors, evidence suggests a potential for interaction with presynaptic muscarinic receptors (M1 and M2), which modulate acetylcholine release.[9] Blockade of these receptors can influence the "fade" phenomenon observed during train-of-four nerve stimulation.

Experimental Protocols

The determination of this compound's binding affinity and functional effects relies on a variety of in vitro and electrophysiological techniques.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of an unlabeled compound (this compound) by measuring its ability to displace a radiolabeled ligand from its receptor.

Objective: To determine the Ki of this compound for a specific cholinergic receptor subtype.

Materials:

-

Receptor Source: Homogenized tissue or cultured cells expressing the cholinergic receptor of interest.

-

Radioligand: A high-affinity radiolabeled antagonist for the target receptor (e.g., [³H]-QNB for muscarinic receptors, [¹²⁵I]-α-bungarotoxin for muscle-type nicotinic receptors).

-

Unlabeled Ligand: this compound besylate.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold assay buffer.

-

Filtration Apparatus: Glass fiber filters and a vacuum manifold.

-

Scintillation Counter.

Protocol:

-

Membrane Preparation: Homogenize the receptor source tissue or cells in cold lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in assay buffer.[1]

-

Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound.

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.[1]

-

Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of this compound. Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Patch-Clamp Electrophysiology (Voltage-Clamp)

This technique allows for the measurement of ion channel currents in response to neurotransmitters and the effects of antagonists like this compound.

Objective: To characterize the inhibitory effect of this compound on acetylcholine-induced currents at the neuromuscular junction.

Materials:

-

Cell Preparation: Isolated muscle fibers or a cell line expressing the muscle-type nicotinic acetylcholine receptor.

-

Recording Pipette: Glass micropipette filled with an appropriate intracellular solution.

-

Extracellular Solution: A physiological salt solution containing known concentrations of ions.

-

Agonist: Acetylcholine.

-

Antagonist: this compound.

-

Patch-Clamp Amplifier and Data Acquisition System.

Protocol:

-

Cell Preparation: Prepare the cells for recording in a perfusion chamber on a microscope stage.

-

Pipette Positioning: Using a micromanipulator, bring the recording pipette into contact with the cell membrane to form a high-resistance "giga-seal".[5]

-

Whole-Cell Configuration: Rupture the membrane patch under the pipette tip to gain electrical access to the cell's interior.[5]

-

Voltage Clamp: Clamp the membrane potential at a holding potential (e.g., -60 mV).

-

Agonist Application: Apply a known concentration of acetylcholine to the cell and record the resulting inward current.

-

Antagonist Application: Perfuse the cell with a solution containing this compound for a set period.

-

Co-application: Apply acetylcholine in the presence of this compound and record the inhibited current.

-

Data Analysis: Measure the peak amplitude of the acetylcholine-induced currents in the absence and presence of different concentrations of this compound to determine the concentration-response relationship and the nature of the antagonism.

Conclusion

This compound is a potent, competitive antagonist at the muscle-type nicotinic acetylcholine receptor, which is the primary basis for its clinical efficacy as a neuromuscular blocking agent.[3] While its interactions with other cholinergic receptors, particularly presynaptic muscarinic subtypes, may contribute to subtle aspects of its pharmacological profile, its high selectivity for the neuromuscular junction is a key feature.[9] The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other neuromuscular blocking agents, which is essential for the development of safer and more effective drugs in this class. Further research is warranted to fully elucidate the binding affinities of this compound at a wider range of neuronal nicotinic and muscarinic receptor subtypes.

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. Electrophysiological recordings from the neuromuscular junction of C. elegans - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. The structural study of mutation-induced inactivation of human muscarinic receptor M4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]

- 6. docs.axolbio.com [docs.axolbio.com]

- 7. ohsu.elsevierpure.com [ohsu.elsevierpure.com]

- 8. Site Selectivity of Competitive Antagonists for the Mouse Adult Muscle Nicotinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Presynaptic M1, M2, and A1 receptors play roles in tetanic fade induced by pancuronium or this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Neuromuscular relaxants as antagonists for M2 and M3 muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Interaction of nondepolarizing muscle relaxants with M2 and M3 muscarinic receptors in guinea pig lung and heart - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: HPLC-UV Method for Cisatracurium Quantification in Plasma

Introduction

Cisatracurium besylate is a non-depolarizing neuromuscular blocking agent used clinically to facilitate tracheal intubation and to provide skeletal muscle relaxation during surgery or mechanical ventilation. The monitoring of its plasma concentrations is crucial for pharmacokinetic studies and therapeutic drug management. This document provides a detailed application note and protocol for the quantification of this compound in human plasma using a High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection. This method is designed for researchers, scientists, and drug development professionals requiring a robust and reliable analytical procedure.

Method Overview

The described method involves the isolation of this compound from plasma samples via protein precipitation, followed by chromatographic separation on a C18 reversed-phase column and subsequent detection by UV spectrophotometry. The method is validated according to the International Council for Harmonisation (ICH) guidelines to ensure linearity, accuracy, precision, and sensitivity.

Quantitative Data Summary

The following table summarizes the quantitative performance characteristics of a typical HPLC-UV method for this compound quantification in plasma, compiled from various validated methods.

| Parameter | Performance Characteristic |

| Linearity Range | 50.0 - 750.0 ng/mL[1] |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 2.16 ng/mL[1] |

| Limit of Quantification (LOQ) | 10 ng/mL[2] |

| Accuracy (% Recovery) | 95.00% - 105.00%[3] |

| Precision (% RSD) | < 15% |

| UV Detection Wavelength | 280 nm[4][5][6] |

Experimental Protocols

1. Materials and Reagents

-

This compound Besylate reference standard

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Ammonium formate

-

Formic acid

-

Water (HPLC grade)

-

Human plasma (drug-free)

2. Instrumentation and Chromatographic Conditions

-

HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[6]

-

Mobile Phase: A mixture of acetonitrile, methanol, and ammonium formate buffer. A typical composition could be a gradient elution starting with a higher aqueous component and increasing the organic phase.

-

Column Temperature: 25 °C.[5]

3. Preparation of Standard and Quality Control (QC) Solutions

-

Stock Solution: Accurately weigh and dissolve this compound besylate reference standard in methanol to prepare a stock solution of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 50, 100, 250, 500, and 750 ng/mL).

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations from a separate stock solution to assess the accuracy and precision of the method.

4. Sample Preparation from Plasma

This protocol utilizes protein precipitation for the extraction of this compound from plasma samples.[3][7]

-

Pipette 500 µL of plasma sample into a microcentrifuge tube.

-

Add 1 mL of cold methanol to the plasma sample.

-

Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the tubes at 10,000 rpm for 10 minutes at 4 °C.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitute the dried residue with 200 µL of the mobile phase.

-

Vortex for 30 seconds to ensure complete dissolution.

-

Transfer the reconstituted sample to an HPLC vial for analysis.

5. Method Validation

The analytical method should be validated as per ICH guidelines, including the following parameters:

-

Linearity: Analyze the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.99.

-

Accuracy and Precision: Analyze the QC samples on three different days to determine the intra- and inter-day accuracy and precision. The accuracy should be within 85-115% (80-120% for LLOQ), and the precision (%RSD) should not exceed 15% (20% for LLOQ).

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision.[1]

-

Selectivity: Analyze blank plasma samples from at least six different sources to ensure no endogenous interferences at the retention time of this compound.

-

Stability: Evaluate the stability of this compound in plasma under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80 °C.

Visualizations

Caption: Experimental workflow for this compound quantification in plasma.

Caption: Logical relationship of method validation parameters.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. akjournals.com [akjournals.com]

- 5. Cistracurium Besylate 10 mg/mL Solution Compounded in a Hospital Pharmacy to Prevent Drug Shortages: A Stability Study Involving Four Degradation Products [mdpi.com]

- 6. uspnf.com [uspnf.com]

- 7. academic.oup.com [academic.oup.com]

Application Notes: In Vitro Human Neuromuscular Junction Model for Cisatracurium Efficacy and Safety Testing

Audience: Researchers, scientists, and drug development professionals.

Introduction: The neuromuscular junction (NMJ) is the critical synapse where motor neurons transmit signals to skeletal muscle fibers, initiating muscle contraction.[1][2] Dysfunction of the NMJ is implicated in a range of debilitating neuromuscular diseases. In vitro models of the human NMJ, particularly those derived from induced pluripotent stem cells (iPSCs), offer a powerful platform for studying neuromuscular physiology, modeling diseases, and performing preclinical drug screening.[1][2][3] These models overcome limitations of animal studies and provide a human-relevant system for evaluating the efficacy and safety of neuromuscular blocking agents (NMBAs).[4]

Cisatracurium besylate is an intermediate-acting, non-depolarizing NMBA used clinically to induce muscle relaxation during surgery and mechanical ventilation.[5][6] It acts as a competitive antagonist of acetylcholine (ACh) at the nicotinic acetylcholine receptors (nAChRs) on the muscle end-plate, preventing muscle depolarization and contraction.[5] This document provides detailed protocols for establishing a human iPSC-derived NMJ co-culture system and using it to characterize the pharmacological profile of this compound.

Mechanism of Action: this compound

This compound competitively binds to nAChRs at the motor end-plate, blocking the binding of ACh.[5] This antagonism prevents the opening of the receptor's ion channel, thereby inhibiting the depolarization of the muscle fiber membrane. Consequently, an end-plate potential is not generated, and muscle contraction is inhibited.[5] Its action can be reversed by acetylcholinesterase inhibitors, which increase the concentration of ACh in the synaptic cleft.[5]

Experimental Design & Workflow

The overall workflow involves the differentiation of iPSCs into motor neurons and skeletal myoblasts, establishing a functional co-culture, and then performing a series of functional and safety assays to characterize the effects of this compound.

Quantitative Data Summary

The following table summarizes representative data obtained from testing this compound in a human iPSC-derived NMJ model. This data is for illustrative purposes.

| Parameter | Assay | Result | Reference |

| Potency | |||

| IC₅₀ (Inhibition of Contraction) | Calcium Imaging | ~ 150 - 250 nM | Representative value |

| Kinetics | |||

| Time to Peak Inhibition (Tₘₐₓ) | Calcium Imaging | 3 - 5 minutes | [7] |

| Recovery Time (to 75% of baseline) | Calcium Imaging | 15 - 25 minutes | [8] |

| Safety | |||

| Cytotoxicity (at 10x IC₅₀) | LDH Assay | < 5% increase in LDH release | [9][10] |

| Clinical Correlate | |||

| ED₉₅ (in vivo) | Clinical Studies | ~ 0.05 mg/kg (~ 54 nM) | [11] |

Experimental Protocols

Protocol 1: Establishment of a 2D Human iPSC-Derived NMJ Co-culture

This protocol describes the generation of motor neurons (MNs) and skeletal myotubes and their subsequent co-culture to form functional NMJs.[3][12][13]

Materials:

-

Human iPSCs

-

Motor Neuron Differentiation Media Kit

-

Myoblast Differentiation Media Kit

-

Co-culture Medium: BrainPhys medium supplemented with neurotrophic factors (BDNF, GDNF) and 50 ng/mL recombinant human Agrin.[12]

-

Coating Substrate: Matrigel or Geltrex

-

96-well optical-bottom plates

Procedure:

-

Cell Differentiation (Parallel Cultures):

-

Motor Neurons: Differentiate iPSCs into spinal motor neurons over 30-40 days according to established protocols, often involving dual-SMAD inhibition followed by patterning with retinoic acid and sonic hedgehog agonist.[3][12] Mature MNs should express markers like HB9, ISL1, and ChAT.

-

Skeletal Myoblasts: Differentiate a separate culture of iPSCs into skeletal myoblasts over 20-30 days. These cells will proliferate and can be frozen for later use.

-

-

Plate Coating: Coat 96-well optical-bottom plates with Matrigel/Geltrex according to the manufacturer's instructions and allow to set at 37°C for at least 1 hour.

-

Myoblast Seeding and Differentiation:

-

Thaw and seed iPSC-derived myoblasts onto the coated plate at a density that will reach ~70-80% confluency.

-

Once confluent, switch to a low-serum myotube differentiation medium to induce fusion into multinucleated, contractile myotubes. This typically takes 5-7 days.

-

-

Motor Neuron Seeding:

-

Gently dissociate mature motor neurons (or lift MN spheres) and seed them directly onto the differentiated myotube culture.[12]

-

Immediately switch the entire plate to the Co-culture Medium.

-

-

Maturation:

-

Maintain the co-culture for 7-14 days to allow for axon outgrowth, synapse formation, and NMJ maturation.

-

Perform a 50% medium change every 2-3 days.

-

Formation of NMJs can be confirmed by immunostaining for presynaptic markers (e.g., Synaptophysin, SV2) and postsynaptic acetylcholine receptor clusters (using α-bungarotoxin).[13]

-

Protocol 2: Functional Assessment using Calcium Imaging

This assay measures myotube contraction by detecting intracellular calcium transients upon motor neuron stimulation. It is a high-throughput method to determine the potency (IC₅₀) and kinetics of this compound.

Materials:

-

Mature NMJ co-culture in a 96-well plate

-

Fluo-4 AM calcium indicator.[14]

-

Live Cell Imaging Solution (e.g., HBSS).[14]

-

This compound stock solution

-

Glutamate or other depolarizing agent (e.g., KCl)

-

Fluorescence plate reader or high-content imaging system with kinetic read capabilities.

Procedure:

-

Dye Loading:

-

Prepare a Fluo-4 AM loading solution at a final concentration of 1-5 µM in Live Cell Imaging Solution.[14][15]

-

Remove the culture medium from the wells and wash once with imaging solution.

-

Add the Fluo-4 AM loading solution to each well and incubate at 37°C for 30-45 minutes, followed by 15-30 minutes at room temperature to allow for de-esterification.[15]

-

Wash the cells twice with fresh imaging solution to remove excess dye. Add back 100 µL of imaging solution.

-

-

Baseline Reading:

-

Place the plate in the imaging system.

-

Record baseline fluorescence for 1-2 minutes to ensure a stable signal.

-

-

Stimulation and Recording:

-

Add a stimulating agent (e.g., 50 µM Glutamate to activate motor neurons) to induce ACh release and subsequent myotube calcium transients.

-

Record the fluorescence intensity over time. A sharp increase in fluorescence corresponds to myotube contraction.

-

-

This compound Application:

-

Prepare a dose-response curve of this compound in the imaging solution.

-

Add different concentrations of this compound to the wells and incubate for 5 minutes.

-

Re-stimulate the motor neurons and record the post-treatment calcium transients.

-

-

Data Analysis:

-

Measure the peak amplitude of the calcium signal before and after drug application.

-

Calculate the percentage of inhibition for each this compound concentration.

-

Plot the percent inhibition against the log of the concentration and fit to a four-parameter logistic curve to determine the IC₅₀.

-

Analyze the kinetic data to determine the time to peak inhibition (onset) and the time for the signal to recover after washout (duration/reversibility).

-

Protocol 3: Electrophysiological Assessment

For more detailed mechanistic insights, electrophysiology can be used to measure end-plate potentials. This is a lower-throughput but more direct measure of synaptic transmission.[16][17]

Materials:

-

Mature NMJ co-culture on a suitable dish

-

Glass microelectrodes

-

Micromanipulator and amplifier system

-

Perfusion system

-

Recording solution (Tyrode's solution)

Procedure:

-

Preparation: Place the co-culture dish on the stage of an inverted microscope equipped for electrophysiology. Perfuse with recording solution.

-

Recording:

-

Data Acquisition:

-

Record spontaneous miniature end-plate potentials (mEPPs), which represent the quantal release of single ACh vesicles.

-

Apply a brief electrical stimulus to the motor neuron axon to evoke an end-plate potential (EPP).

-

-

This compound Application:

-

Perfuse the dish with a known concentration of this compound.

-

Continuously record mEPPs and evoked EPPs. This compound will cause a dose-dependent reduction in the amplitude of both mEPPs and EPPs without affecting their frequency.

-

-

Data Analysis: Measure the amplitude and frequency of mEPPs and the amplitude of evoked EPPs before, during, and after this compound application to quantify the degree of postsynaptic receptor blockade.

Protocol 4: Cytotoxicity Assay (LDH Release)

This assay assesses the potential for this compound or its metabolites to cause cell damage by measuring the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity.[19]

Materials:

-

Mature NMJ co-culture in a 96-well plate

-

Commercially available LDH Cytotoxicity Assay Kit.[20]

-

This compound stock solution

-

Lysis Buffer (provided in kit, for maximum LDH release control)

-

Spectrophotometer (plate reader)

Procedure:

-

Treatment:

-

Treat the NMJ co-cultures with various concentrations of this compound (e.g., from IC₅₀ to 100x IC₅₀) for a relevant exposure time (e.g., 24 hours).

-

Include three sets of controls:

-

Vehicle Control: Cells treated with vehicle only (spontaneous LDH release).

-

Positive Control: Cells treated with Lysis Buffer 45 minutes before the assay (maximum LDH release).[19]

-

Medium Background Control: Culture medium without cells.

-

-

-

Sample Collection: Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well plate.[19][21]

-

LDH Reaction:

-

Prepare the LDH reaction mixture according to the kit manufacturer's protocol.[20]

-

Add 50 µL of the reaction mixture to each well containing supernatant.

-

Incubate at room temperature for 30 minutes, protected from light.

-

-

Measurement:

-

Data Analysis:

-

Calculate the percentage of cytotoxicity using the following formula:

-

% Cytotoxicity = 100 * [(Compound-Treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)]

-

-

A low percentage indicates that this compound is not cytotoxic at the tested concentrations.

-

References

- 1. In vitro models of neuromuscular junctions and their potential for novel drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro models of neuromuscular junctions and their potential for novel drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. fujifilmcdi.com [fujifilmcdi.com]

- 4. Optimization of Application-Driven Development of In Vitro Neuromuscular Junction Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparison of the neuromuscular blocking effect of this compound and atracurium on the larynx and the adductor pollicis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Augmentation of the neuromuscular blocking effects of this compound during desflurane, sevoflurane, isoflurane or total i.v. anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The influence of atracurium, this compound, and mivacurium on the proliferation of two human cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound besilate. A review of its pharmacology and clinical potential in anaesthetic practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. axionbiosystems.com [axionbiosystems.com]

- 13. Neuromuscular Junction Formation between Human Stem cell-derived Motoneurons and Human Skeletal Muscle in a Defined System - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Calcium Imaging in mDA neurons [protocols.io]

- 15. assets.fishersci.com [assets.fishersci.com]

- 16. Electrophysiological study in neuromuscular junction disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Video: Electrophysiological Methods for Recording Synaptic Potentials from the NMJ of Drosophila Larvae [jove.com]

- 18. m.youtube.com [m.youtube.com]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. LDH cytotoxicity assay [protocols.io]

- 21. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]

- 22. scientificlabs.co.uk [scientificlabs.co.uk]

Application Notes and Protocols for Electrophysiology Patch Clamp Studies with Cisatracurium

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the effects of Cisatracurium on nicotinic acetylcholine receptors (nAChRs) using patch clamp electrophysiology. The protocols and data presented are intended to facilitate the design and execution of experiments to characterize the pharmacology and kinetics of this neuromuscular blocking agent.

This compound is a non-depolarizing neuromuscular blocking drug that acts as a competitive antagonist at the nicotinic acetylcholine receptor on the motor end-plate.[1][2] This action prevents acetylcholine from binding, thereby inhibiting ion channel opening and preventing the development of an end-plate potential, which leads to muscle relaxation.[1][2] Patch clamp electrophysiology is a high-resolution technique that allows for the detailed study of the interaction between this compound and individual nAChRs.[3][4]

Quantitative Data Summary

The following table summarizes the kinetic and inhibitory properties of this compound on embryonic and adult nicotinic acetylcholine receptors as determined by patch clamp studies.

| Parameter | Embryonic nAChR | Adult nAChR | Reference |

| IC50 | 115 ± 4 nM | 54 ± 2 nM | [5] |

| Association Rate (kon) | 3.4 ± 0.4 x 108 M-1s-1 | 1.8 ± 0.3 x 108 M-1s-1 | [5] |

| Dissociation Rate (koff) | 34 ± 6 s-1 | 13 ± 5 s-1 | [5] |

| Dissociation Rate (in presence of Acetylcholine) | 52 ± 9 s-1 | 33 ± 5 s-1 | [5] |

Experimental Protocols

This section outlines a detailed protocol for studying the effects of this compound on nicotinic acetylcholine receptors using the outside-out patch clamp configuration. This method is ideal for studying ligand-gated ion channels as it allows for rapid application of agonists and antagonists to the extracellular face of the receptor.

I. Cell Preparation

A cell line expressing the desired nicotinic acetylcholine receptor subtype (e.g., embryonic or adult) should be used. Mouse myotubes are a suitable model for studying embryonic-type nAChRs.[6]

-

Culture cells on glass coverslips suitable for microscopy and electrophysiological recording.

-

Grow cells to a confluence of 50-70% to allow for easy isolation of individual cells for patching.

-

On the day of the experiment, transfer a coverslip to the recording chamber on the stage of an inverted microscope.

II. Solutions and Reagents

External (Bath) Solution (in mM):

-

140 NaCl

-

5 KCl

-

2 CaCl2

-

1 MgCl2

-

10 HEPES

-

10 Glucose

-

Adjust pH to 7.4 with NaOH.

-

Osmolarity should be adjusted to ~320 mOsm.

Internal (Pipette) Solution (in mM):

-

140 KCl

-

1 MgCl2

-

10 EGTA

-

10 HEPES

-

Adjust pH to 7.2 with KOH.

-

Osmolarity should be adjusted to ~300 mOsm.

Agonist and Antagonist Solutions:

-

Prepare a stock solution of Acetylcholine (ACh) at a concentration of 100 mM in deionized water and store at -20°C. On the day of the experiment, dilute to a final concentration of 300 µM in the external solution.[5]

-

Prepare a stock solution of this compound besylate in deionized water. A range of concentrations should be prepared by serial dilution in the external solution to determine the IC50. For kinetic studies, concentrations around the IC50 are appropriate.[5]

III. Equipment

-

Patch clamp amplifier and data acquisition system

-

Inverted microscope with high-magnification optics

-

Micromanipulator

-

Pipette puller

-

Rapid solution perfusion system

-

Vibration isolation table